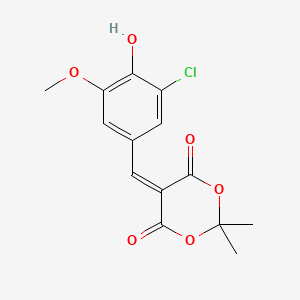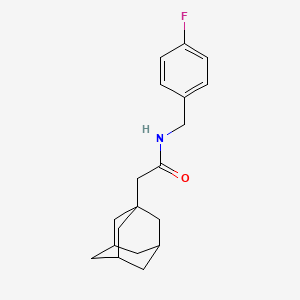![molecular formula C23H19N3O3 B5070645 N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5070645.png)
N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide, also known as MPA-N, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a complex chemical process that involves several steps and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer progression, inflammation, and neurodegeneration. N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and chromatin structure. Additionally, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Furthermore, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, suppression of pro-inflammatory cytokines, and reduction of oxidative stress. Additionally, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the major advantages of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to have a high degree of selectivity and specificity for its target enzymes and signaling pathways. However, one of the limitations of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide is its complex chemical synthesis, which can make it difficult to produce in large quantities for preclinical and clinical studies.
未来方向
Several future directions for the study of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide include the optimization of its chemical synthesis to improve yield and purity, the development of novel drug delivery systems to enhance its therapeutic efficacy, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide and its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide involves a multi-step process that includes the condensation of 4-methoxybenzaldehyde with phthalic anhydride to form 4-(4-methoxyphenyl)-1-phthalazinone. This intermediate is then reacted with 4-nitrophenol to yield 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenol. The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride to form N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide.
科学研究应用
N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the potential of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing oxidative stress. Furthermore, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15(27)24-17-6-5-7-19(14-17)29-23-21-9-4-3-8-20(21)22(25-26-23)16-10-12-18(28-2)13-11-16/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVLQWSSDPCJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



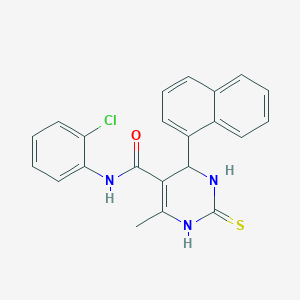

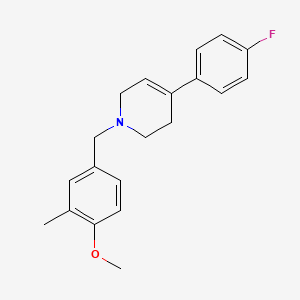
![2-methoxy-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5070597.png)
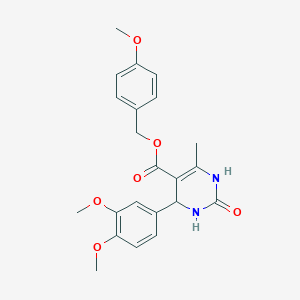
![methyl 9-ethyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B5070613.png)

![2,6-dimethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5070631.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5070639.png)
